3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- Pyrido[2,3-b]pyrazine
- 1H-pyrazolo[3,4-b]pyridine
- Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles]
Uniqueness: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific structural features and the presence of the hydroxy and isobutyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-14-8-4-3-5-12-9(8)13-10(15)11(14)16/h3-5,7H,6H2,1-2H3,(H,12,13,15) |
InChI Key |
QLXSCLVFSXGBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(NC(=O)C1=O)N=CC=C2 |
Origin of Product |
United States |
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